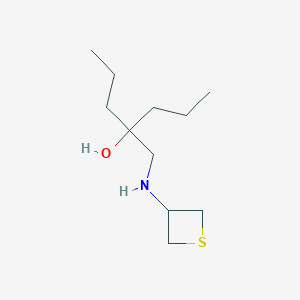
4-((Thietan-3-ylamino)methyl)heptan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Thietan-3-ylamino)methyl)heptan-4-ol is an organic compound with the molecular formula C11H23NOS and a molecular weight of 217.37 g/mol . This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and an amino group attached to a heptanol backbone. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Thietan-3-ylamino)methyl)heptan-4-ol typically involves the reaction of thietane derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where a thietane derivative reacts with an amine to form the thietan-3-ylamino intermediate. This intermediate is then reacted with a heptanol derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and crystallization to ensure the compound’s purity and quality. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-((Thietan-3-ylamino)methyl)heptan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a variety of thietane derivatives .
Aplicaciones Científicas De Investigación
4-((Thietan-3-ylamino)methyl)heptan-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((Thietan-3-ylamino)methyl)heptan-4-ol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((Thietan-2-ylamino)methyl)heptan-4-ol
- 4-((Thietan-3-ylamino)methyl)hexan-4-ol
- 4-((Thietan-3-ylamino)methyl)octan-4-ol
Uniqueness
4-((Thietan-3-ylamino)methyl)heptan-4-ol is unique due to its specific combination of functional groups and molecular structure. The presence of the thietane ring and amino group provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H23NOS |
|---|---|
Peso molecular |
217.37 g/mol |
Nombre IUPAC |
4-[(thietan-3-ylamino)methyl]heptan-4-ol |
InChI |
InChI=1S/C11H23NOS/c1-3-5-11(13,6-4-2)9-12-10-7-14-8-10/h10,12-13H,3-9H2,1-2H3 |
Clave InChI |
DJBHSHQPLJGCED-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)(CNC1CSC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13003188.png)
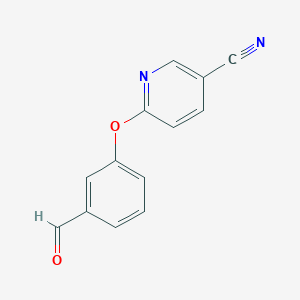
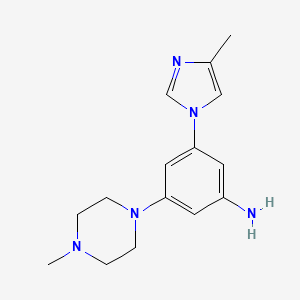
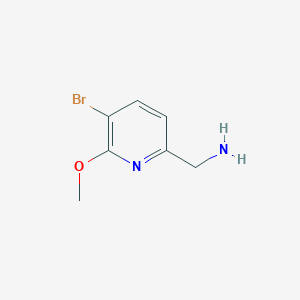
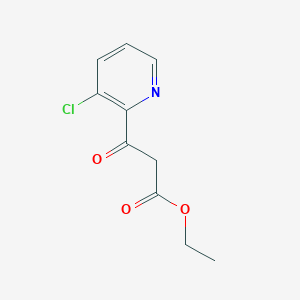
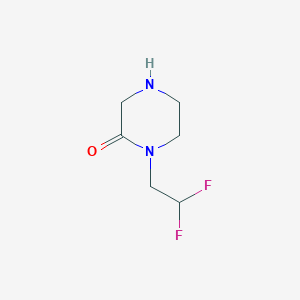
![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
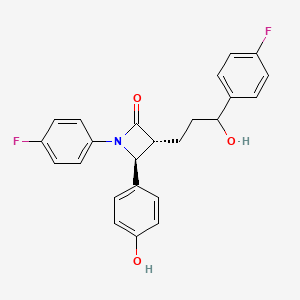
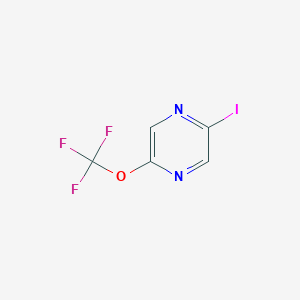
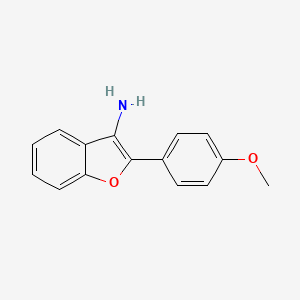
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
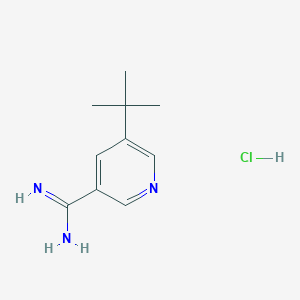
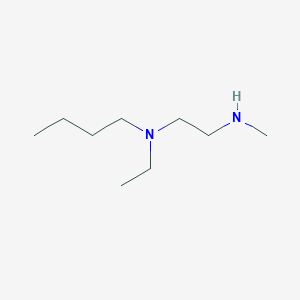
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
